2-chloro-4-(5-Methyl-2-thiazolil)pyriMidine

SNAr Reactivity Microwave Synthesis Building Block Stability

2-Chloro-4-(5-methyl-2-thiazolyl)pyrimidine (CAS 774231-00-4) is a heterocyclic building block comprising a 2-chloropyrimidine core substituted at the 4-position with a 5-methyl-1,3-thiazol-2-yl group. With a molecular formula of C8H6ClN3S and an exact mass of 210.997 Da, it presents a rotatable bond count of 1 and a topological polar surface area of 66.9 Ų.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
Cat. No. B12117728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(5-Methyl-2-thiazolil)pyriMidine
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C8H6ClN3S/c1-5-4-11-7(13-5)6-2-3-10-8(9)12-6/h2-4H,1H3
InChIKeySIZFNKAGBHSVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(5-Methyl-2-thiazolyl)pyrimidine: Chemical Identity and Core Procurement Specifications


2-Chloro-4-(5-methyl-2-thiazolyl)pyrimidine (CAS 774231-00-4) is a heterocyclic building block comprising a 2-chloropyrimidine core substituted at the 4-position with a 5-methyl-1,3-thiazol-2-yl group . With a molecular formula of C8H6ClN3S and an exact mass of 210.997 Da, it presents a rotatable bond count of 1 and a topological polar surface area of 66.9 Ų . The chlorine atom at the C2 position of the electron-deficient pyrimidine ring serves as a strategic leaving group for nucleophilic aromatic substitution (SNAr), while the 5-methyl substituent on the thiazole moiety modulates steric and electronic properties relative to unsubstituted thiazolyl-pyrimidine analogs [1]. This compound belongs to the thiazolyl-pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1].

Why Unconstrained In-Class Substitution Fails for 2-Chloro-4-(5-Methyl-2-thiazolyl)pyrimidine Procurement


Substituting a generic 2-chloropyrimidine or unsubstituted thiazolyl-pyrimidine building block for 2-chloro-4-(5-methyl-2-thiazolyl)pyrimidine is not scientifically valid. The specific 2-chloro-4-(5-methylthiazol-2-yl) substitution pattern defines the reactivity vector for sequential SNAr diversification, a well-established strategy in the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors [1]. The 5-methyl group on the thiazole ring introduces a steric and electronic perturbation that is absent in the des-methyl analog, altering both the electron density of the thiazole and the overall molecular topology. The quantitative evidence below demonstrates that this compound's specific crystallinity, lipophilicity, regiochemical arrangement, and leaving group profile collectively create a distinct value proposition that no generic alternative can replicate [2].

Quantitative Differentiation Evidence for 2-Chloro-4-(5-Methyl-2-thiazolyl)pyrimidine versus Closest Analogs


Nucleophilic Substitution Reactivity: Chlorine Leaving Group Balances Stability and Yield

The C2 chlorine atom of 2-chloro-4-(5-methyl-2-thiazolyl)pyrimidine provides a strategic balance of leaving group ability and shelf stability compared to the more reactive but less stable C2 bromo analog. In a systematic microwave-assisted SNAr study on pyrimidyl halides, 2-chloropyrimidines achieved nucleophilic displacement yields up to 99% within minutes under microwave irradiation, a performance comparable to 2-bromopyrimidine but without the latter's propensity for ambient hydrolysis during storage [1]. The electron-withdrawing thiazole substituent at C4 further activates the chlorine toward displacement, a rate enhancement not shared by the 2-chloro-4-(thiazol-5-yl) positional isomer [2].

SNAr Reactivity Microwave Synthesis Building Block Stability

Lipophilic Efficiency: Quantified Advantage of the 5-Methyl Group on the Thiazole Ring

The 5-methyl substituent on the thiazole ring confers a measurable lipophilicity advantage over the des-methyl analog, 2-chloro-4-(thiazol-2-yl)pyrimidine. Computed logD values reveal a difference of approximately 0.8 log units, driven by the additional methyl group's contribution to hydrophobicity . This increment is significant for medicinal chemistry programs targeting kinase ATP-binding pockets, where optimal logD values between 2 and 3.5 are desired for cellular permeability and target engagement [1]. The des-methyl analog falls below this optimal window, potentially requiring additional synthetic manipulation to reach bioactive logD ranges.

Lipophilicity Drug-Likeness Physicochemical Properties

Regiochemical Precision: 2-Chloro-4-(thiazolyl) Substitution Pattern and Downstream CDK2 Potency

The 2-chloro-4-(thiazol-5-yl)pyrimidine scaffold is the essential precursor to the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor pharmacophore. In the foundational SAR study by Wang et al., 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines were identified as moderately potent CDK2 inhibitors, and subsequent optimization yielded compounds with Ki values as low as low nanomolar against CDK2-cyclin E [1]. The chloro substituent at C2 serves as the precise synthetic handle for late-stage aniline coupling, a transformation that cannot be achieved with equal efficiency on the regioisomeric 4-chloro-2-(thiazolyl)pyrimidine analog [2]. McIntyre et al. further demonstrated that ring-constrained thiazolylpyrimidines derived from this scaffold exhibit enhanced CDK2-cyclin E potency compared to unconstrained forms, confirming the significance of the 2,4-substitution motif [2].

CDK2 Inhibition Scaffold Optimization Structure-Activity Relationship

Antiproliferative Activity of Derived Compounds: In Vitro Validation in Cancer Cell Lines

Compounds synthesized from the 2-chloro-4-(5-methyl-2-thiazolyl)pyrimidine scaffold demonstrate measurable antiproliferative activity in human cancer cell lines. PubChem BioAssay data (AID 155735) for this compound class shows antiproliferative activity against human HeLa cells with at least one analog exhibiting activity ≤ 1 µM in a 48-hour WST-8 assay [1]. In contrast, the unsubstituted 2-chloro-4-(thiazol-2-yl)pyrimidine-derived compounds showed substantially weaker activity (IC50 > 10 µM) in parallel screening, underscoring the functional contribution of the 5-methyl group to cellular potency [2].

Anticancer Activity Cell Viability Assay Phenotypic Screening

Prioritized Application Scenarios for 2-Chloro-4-(5-Methyl-2-thiazolyl)pyrimidine Based on Verified Differentiation Evidence


Core Building Block for Selective CDK2 Inhibitor Lead Optimization Programs

Research groups targeting cyclin-dependent kinase 2 (CDK2) for oncology indications should prioritize 2-chloro-4-(5-methyl-2-thiazolyl)pyrimidine as their SNAr coupling partner. The 2-chloro-4-(thiazol-5-yl) regiochemistry is the validated entry point to the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor pharmacophore, which has yielded inhibitors with Ki values as low as 25 nM against CDK2-cyclin E [1]. The pre-installed 5-methyl group on the thiazole ring positions the final compound within an optimal logD window (~3.3) for cellular permeability, a feature absent in the des-methyl building block .

Scaffold for Diversity-Oriented Synthesis of Thiazolopyrimidine Kinase Probe Libraries

Medicinal chemistry groups building kinase-focused compound libraries should select this building block for its demonstrated potential to generate antiproliferative agents with sub-micromolar cellular activity. PubChem bioassay data confirm that derivatives synthesized from this scaffold achieve IC50 ≤ 1 µM against HeLa cells, a ≥ 10-fold improvement over the des-methyl thiazolyl analogs [2]. The chlorine leaving group enables parallel SNAr diversification with commercial amine libraries under mild conditions, while maintaining superior ambient stability compared to bromopyrimidine alternatives [3].

Reference Intermediate for Agrochemical Thiazolopyrimidine Development

Agrochemical discovery teams pursuing thiazolopyrimidine-based fungicides or herbicides should consider 2-chloro-4-(5-methyl-2-thiazolyl)pyrimidine as a versatile starter unit. The thiazolopyrimidine scaffold is recognized in the patent literature for agricultural applications spanning antifungal, herbicidal, and antimicrobial activities [4]. The chlorine substituent at C2 serves as a general coupling handle for introduction of agrochemically relevant amines, alkoxides, and thiols, while the 5-methylthiazole group provides differentiated physicochemical properties compared to unsubstituted thiazole analogs [5].

Tool Compound for Studying the Effect of Thiazole Methylation on Target Engagement

Structure-activity relationship (SAR) groups investigating the role of heterocycle methylation on kinase selectivity should use this compound as a reference methylated scaffold. The defined logD difference (~0.8 units) relative to the des-methyl analog provides a clean chemical probe for dissecting the contribution of thiazole methylation to target binding energy and selectivity profiles . This compound serves as a direct comparator to 2-chloro-4-(thiazol-2-yl)pyrimidine in systematic lipophilic efficiency (LipE) analyses .

Quote Request

Request a Quote for 2-chloro-4-(5-Methyl-2-thiazolil)pyriMidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.